

Potential Toxicological Effects of Carbanilide Exposure: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbanilide, chemically known as N,N'-diphenylurea, is an organic compound with applications in various industrial processes. This technical guide provides a comprehensive overview of the current toxicological data available for carbanilide and its halogenated derivative, triclocarban (TCC). Due to a greater body of research on TCC, its toxicological profile is presented here as a case study for a substituted carbanilide, offering insights into potential toxicological pathways of this class of compounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key toxicological data, outlining experimental methodologies, and visualizing relevant biological pathways.

Toxicological Data Summary

The available quantitative toxicological data for both N,N'-diphenylurea and its derivative, triclocarban, are summarized below. It is important to note that the data for N,N'-diphenylurea is limited, and much of the understanding of the toxicological potential of **carbanilide**s is derived from studies on TCC.

Table 1: Acute Toxicity Data for N,N'-Diphenylurea



Test Substance	Species	Route of Administrat ion	Value	Units	Reference
N,N'- Diphenylurea	Rat	Oral	500	mg/kg	
N,N'- Diphenylurea	Mouse	Intraperitonea I	200	mg/kg	

LDLO: Lowest published lethal dose

Table 2: Toxicological Data for Triclocarban (TCC)



Endpoint	Species	Route	Value	Units	Observati ons	Referenc e
Acute Oral LD50	Rat (Wistar)	Gavage	>2000	mg/kg bw	No mortality or signs of toxicity observed.	
Acute Oral LD50	Mouse (NMRI)	Oral	>5000	mg/kg bw	No mortality observed.	
Acute Dermal Toxicity	Rat (Wistar)	Dermal	>2000	mg/kg bw	No signs of toxicity or deaths reported.	
Skin Irritation	Rabbit (New Zealand White)	Dermal	-	-	Non- irritating.	
Eye Irritation	Rabbit (New Zealand White)	Ocular	-	-	No irritation effects observed.	
Genotoxicit y (Ames Test)	S. typhimuriu m (TA97, TA98, TA100, TA102)	In vitro	-	μ g/plate	No significant increase in revertant colonies at 0.1-1000 μ g/plate .	
Genotoxicit y (Comet Assay)	Human Keratinocyt es (HaCaT) and	In vitro	-	μМ	No significant increase in DNA damage at	



	Hepatocyte s (L02)				5, 10, or 15 μΜ.
Genotoxicit y (Micronucl eus Assay)	Human Keratinocyt es (HaCaT) and Hepatocyte s (L02)	In vitro	-	μМ	No significant enhancem ent in the frequency of micronucle ated cells.
Developme ntal Toxicity	Zebrafish (Danio rerio)	Aqueous	0.3, 30, 300	μg/L	Increased mortality and malformati on, delayed hatching, reduced body length.

Key Toxicological Endpoints Acute Toxicity

For N,N'-diphenylurea, the available data indicates moderate acute toxicity following oral and intraperitoneal administration in rodents. In contrast, triclocarban exhibits low acute toxicity via both oral and dermal routes in rats and mice.

Genotoxicity

Triclocarban has been evaluated for genotoxicity using a battery of in vitro assays. Studies have shown that TCC is not mutagenic in the Ames test and does not induce DNA damage or chromosomal damage in human cell lines, as assessed by the comet and micronucleus assays, respectively.



Endocrine Disruption

A significant toxicological concern associated with triclocarban is its potential as an endocrine disruptor. Research has demonstrated that TCC can amplify the effects of endogenous hormones, particularly androgens like testosterone[2][3]. This is a novel mechanism of endocrine disruption, as many other endocrine disruptors act by blocking hormone receptors[2]. In vitro studies have shown that TCC can inhibit the human cytochrome P450 19A1 (aromatase), an enzyme crucial for estradiol biosynthesis[4].

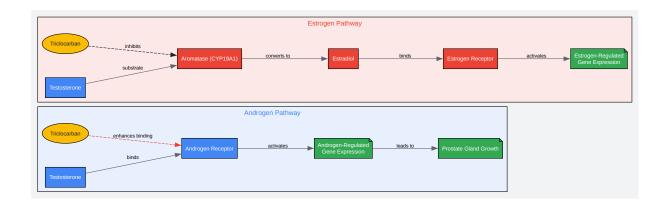
Developmental and Reproductive Toxicity

Studies in zebrafish embryos have indicated that exposure to triclocarban can lead to developmental defects, including increased mortality, malformations, and delayed hatching[1]. Furthermore, TCC has been shown to alter the expression of genes involved in hormonal pathways in zebrafish, reinforcing its endocrine-disrupting potential[1]. In animal studies, TCC has been observed to affect reproductive parameters. For instance, in fish, it has been linked to reduced spermatogenesis in males and delayed oocyte maturation in females.

Signaling Pathways and Mechanisms of Toxicity

The endocrine-disrupting activity of triclocarban is a key mechanism of its toxicity. The following diagram illustrates the proposed mechanism of TCC's interaction with androgen and estrogen signaling pathways.





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Caption: Proposed mechanisms of Triclocarban's endocrine disruption.

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments cited in this guide, based on OECD guidelines.

OECD 401: Acute Oral Toxicity

This guideline details a method for determining the median lethal dose (LD50) of a substance when administered orally.

 Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.



 Test Animals: Typically, young adult rats of a single strain are used. Both sexes are generally required.

Procedure:

- Animals are fasted prior to dosing.
- The test substance is administered by gavage in a single dose. The vehicle should be inert (e.g., water, corn oil).
- Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
- A necropsy of all animals is performed at the end of the study.
- Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis).

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect gene mutations induced by a test substance.

- Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid and thus grow on a minimal medium.
- Test System: A set of bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

Procedure:

- The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- The test substance, bacteria, and S9 mix (if applicable) are combined and plated on a minimal agar medium.
- Plates are incubated for 48-72 hours.



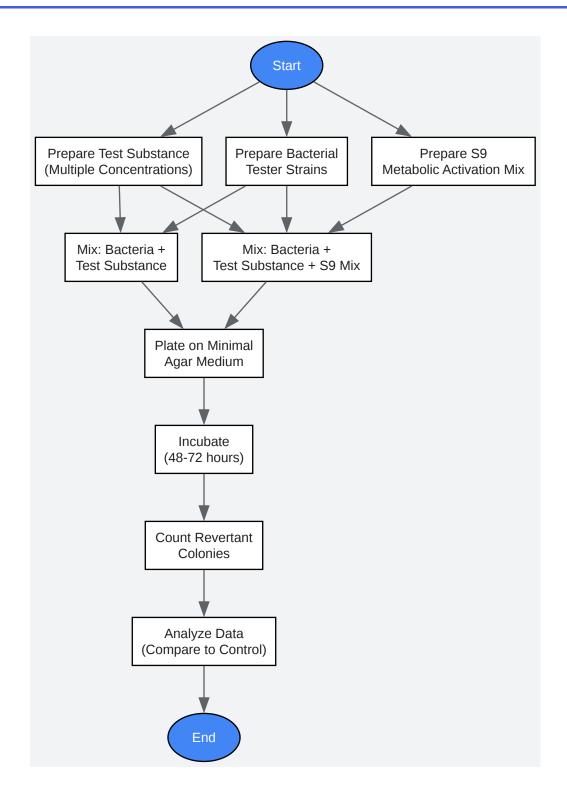




- The number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

The following diagram illustrates the general workflow for the Ames Test.





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Caption: General workflow of the Ames Test (OECD 471).

Conclusion



The available toxicological data for **carbanilide** (N,N'-diphenylurea) is limited, primarily indicating moderate acute toxicity. In contrast, its derivative, triclocarban (TCC), has been more extensively studied. TCC exhibits low acute toxicity and is not genotoxic in a standard battery of in vitro tests. The primary toxicological concern for TCC is its endocrine-disrupting potential, acting through a novel mechanism of amplifying androgenic activity and inhibiting estrogen synthesis. Developmental effects have also been observed in aquatic organisms. Further research is warranted to fully elucidate the toxicological profile of N,N'-diphenylurea and to better understand the structure-activity relationships within the **carbanilide** class of compounds. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for conducting such future toxicological assessments.

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